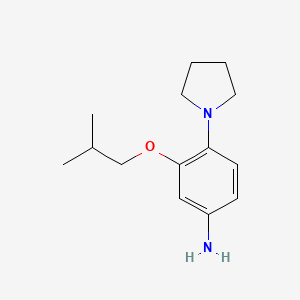
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, with an isobutoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-(pyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, undergoes a reduction reaction to form 4-aminophenol.
Introduction of the Isobutoxy Group: The 4-aminophenol is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group at the 3-position.
Formation of the Pyrrolidine Ring: Finally, the intermediate product is reacted with pyrrolidine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the isobutoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the aniline moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the isobutoxy group, making it less hydrophobic.
3-Isobutoxy-4-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring, which may alter its biological activity.
Uniqueness
3-Isobutoxy-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the isobutoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(2-methylpropoxy)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)10-17-14-9-12(15)5-6-13(14)16-7-3-4-8-16/h5-6,9,11H,3-4,7-8,10,15H2,1-2H3 |
InChI Key |
QFYIUJIILNYLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















